(3,3-Diethoxypropyl)triethoxysilane
Description
(3,3-Diethoxypropyl)triethoxysilane is an organosilane compound characterized by a triethoxysilane group attached to a propyl chain bearing two ethoxy substituents. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous triethoxysilanes. The diethoxypropyl moiety introduces hydrolyzable ether linkages, which may moderate its reactivity compared to silanes with amino, mercapto, or epoxy groups. Potential applications include use as a coupling agent in polymer composites, coatings, or controlled-release systems due to its hydrolytic stability and organic compatibility .
Properties
CAS No. |
15184-27-7 |
|---|---|
Molecular Formula |
C13H30O5Si |
Molecular Weight |
294.46 g/mol |
IUPAC Name |
3,3-diethoxypropyl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3 |
InChI Key |
FNVLANCFUDHVBO-UHFFFAOYSA-N |
SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Canonical SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Other CAS No. |
15184-27-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key triethoxysilanes, emphasizing functional group differences and their implications:
*Calculated molecular weight based on formula C₁₁H₂₆O₅Si.
Reactivity and Hydrolysis Behavior
- APTES: Rapid hydrolysis under mild conditions due to the amino group’s nucleophilicity, forming stable siloxane bonds with hydroxylated surfaces (e.g., silica, glass) .
- Epoxy variant : Hydrolysis is pH-dependent; the epoxy ring remains intact under neutral conditions but opens in acidic/basic environments, enabling tailored crosslinking .
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